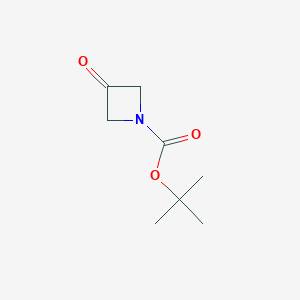

tert-Butyl 3-oxoazetidine-1-carboxylate

説明

The exact mass of the compound 1-Boc-3-azetidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKIXWAFFVLJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364022 | |

| Record name | 1-Boc-3-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398489-26-4 | |

| Record name | tert-Butyl 3-oxoazetidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398489-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-3-azetidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398489264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Boc-3-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl 3-oxoazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 3-oxoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxoazetidine-1-carboxylate, also commonly known as N-Boc-3-azetidinone, is a heterocyclic organic compound featuring a four-membered azetidine (B1206935) ring.[1][2] Its structure incorporates a ketone functional group and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This compound has emerged as a critical building block and a highly sought-after intermediate in the pharmaceutical industry.[1][3] Its significance is particularly pronounced in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Baricitinib (B560044), a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[1][3][4]

The unique structural features of N-Boc-3-azetidinone, including the strained azetidine ring and the versatile ketone group, provide a synthetically valuable scaffold for constructing diverse and complex molecular architectures.[3] This guide offers an in-depth overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

N-Boc-3-azetidinone is typically an off-white to light brown crystalline solid.[5][6] It is known to be sensitive to moisture and incompatible with strong oxidizing agents.[5][7][8] Proper storage in a cool, dry place under an inert atmosphere is recommended.[5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 398489-26-4 | [1][2][5] |

| Molecular Formula | C₈H₁₃NO₃ | [2][5][9] |

| Molecular Weight | 171.19 g/mol | [2][5] |

| Appearance | White to off-white / light brown crystalline solid/powder | [1][5][6] |

| Melting Point | 47-52 °C | [1][5][7] |

| Boiling Point | 251.3 ± 33.0 °C at 760 mmHg (Predicted) | [1][5] |

| Density | ~1.2 ± 0.1 g/cm³ (Predicted) | [1][5] |

| Flash Point | 102 °C | [5][6] |

| Purity | ≥98.0% | [1][6] |

| Solubility | Chloroform (Sparingly), Dichloromethane (Slightly) | [5] |

| Storage | 2-8°C, Inert atmosphere, Moisture sensitive | [5][7] |

Table 2: Safety and Hazard Information

| Identifier | Information | Source(s) |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5][6] |

| Signal Word | Danger | [5][6] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [2][5][10] |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [5][10] |

| Hazard Codes | Xi (Irritant), Xn (Harmful) | [5][6] |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound involves the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-azetidinol).[5] Several oxidation protocols are effective, with Swern oxidation being a widely used and mild method.[5][11] An alternative green chemistry approach utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) (NaClO).[4]

Caption: General synthesis of N-Boc-3-azetidinone via oxidation.

Experimental Protocol: Swern Oxidation of N-Boc-3-azetidinol

This protocol is a representative procedure based on the principles of the Swern oxidation for converting a secondary alcohol to a ketone.[11][12][13]

Materials:

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM), anhydrous

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

-

Water

-

Brine solution

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Activator Preparation: To a solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous DCM, cooled to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of DMSO (2.4-2.7 equivalents) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 10-15 minutes.[12]

-

Alcohol Addition: Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 20-30 minutes.[12]

-

Base Addition: Add triethylamine (5.0-7.0 equivalents) dropwise to the mixture.[12] A thick white precipitate may form. Continue stirring at -78 °C for an additional 10-15 minutes.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Add water to quench the reaction.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[12]

-

Purification: The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.

Reactivity and Applications in Drug Development

The chemical reactivity of N-Boc-3-azetidinone is dominated by the ketone functional group, which can undergo various transformations such as reductive amination, Wittig reactions, and aldol (B89426) condensations.[4] The Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to liberate the secondary amine for further functionalization.[4]

Key Intermediate for Baricitinib

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Baricitinib.[1][3][4] In this synthesis, the ketone undergoes a Wittig-type reaction to introduce a cyanomethylene group, followed by deprotection of the Boc group and subsequent reaction with other fragments to complete the final drug molecule.[4]

Caption: Simplified workflow of Baricitinib synthesis from N-Boc-3-azetidinone.[4]

Other Applications

Beyond its role in Baricitinib synthesis, N-Boc-3-azetidinone is a versatile building block for a range of other pharmaceutically relevant molecules:

-

Antibacterial Agents: It is used in the preparation of novel antibacterial aminoglycoside analogs.[5][8]

-

Oncology: It serves as a starting material for anti-cancer agents, including aryl sulfonamide pyruvate (B1213749) kinase M2 inhibitors and compounds targeting CCR4 in antitumor responses.[6][14]

-

Drug Discovery: The compound is utilized in the development of compounds for tuberculosis research and as a scaffold for bromodomain and extraterminal (BET) inhibitors.[14]

Conclusion

This compound is a high-value chemical intermediate with a well-established role in modern pharmaceutical synthesis. Its robust chemical properties, predictable reactivity, and the commercial availability of reliable synthesis protocols make it an indispensable tool for medicinal chemists and process development scientists. The successful application of this building block in the industrial production of Baricitinib underscores its importance and highlights its potential for the future development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 6. This compound CAS 398489-26-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | CAS 398489-26-4 [matrix-fine-chemicals.com]

- 10. echemi.com [echemi.com]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to tert-Butyl 3-oxoazetidine-1-carboxylate: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-oxoazetidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, structural information, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, its crucial role as a pharmaceutical intermediate, particularly in the synthesis of the Janus kinase (JAK) inhibitor Baricitinib (B560044), is highlighted.

Core Properties and Structure

This compound, also known as N-Boc-3-azetidinone, is an off-white to light brown solid crystalline powder.[1][2] Its structure features a four-membered azetidine (B1206935) ring, a ketone functional group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a strained ring system and a reactive ketone makes it a versatile intermediate in organic synthesis.

Physicochemical and Structural Data

The key physicochemical and structural properties of this compound are summarized in the tables below.

| Property | Value |

| Appearance | Off-white to light brown solid/crystalline powder[1][2] |

| Melting Point | 49-52 °C[1] |

| Boiling Point | 251.3 ± 33.0 °C at 760 mmHg[1] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Flash Point | 102 °C[2] |

| Solubility | Soluble in Chloroform (Sparingly), Dichloromethane (Slightly)[3] |

| Sensitivity | Moisture sensitive[2][3] |

| Identifier | Value |

| CAS Number | 398489-26-4[4] |

| Molecular Formula | C₈H₁₃NO₃[4] |

| Molecular Weight | 171.19 g/mol [3] |

| IUPAC Name | This compound |

| Synonyms | N-Boc-3-azetidinone, 1-Boc-3-azetidinone, 1-(tert-Butoxycarbonyl)-3-azetidinone[3] |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)C1[4] |

| InChIKey | VMKIXWAFFVLJCK-UHFFFAOYSA-N[4] |

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3] It is incompatible with strong oxidizing agents.[2][3]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute toxicity, oral | GHS07 | H302: Harmful if swallowed[3] |

| Skin corrosion/irritation | GHS07 | H315: Causes skin irritation[3] |

| Serious eye damage | GHS05 | H318: Causes serious eye damage[3] |

| STOT-single exposure | GHS07 | H335: May cause respiratory irritation[3] |

Synthesis Protocols

The most common laboratory synthesis of this compound involves the oxidation of its precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. Below are detailed protocols for the synthesis of the precursor and its subsequent oxidation.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes the synthesis starting from 1-benzylazetidin-3-ol (B1275582).[1]

Experimental Protocol:

-

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Upon completion of the reaction, filter the mixture through a suction filter to remove the catalyst.

-

Remove the solvent from the filtrate under vacuum to yield the crude product.

-

Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.

-

Filter the mixture again and dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Oxidation to this compound

Two methods for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate are presented below: a traditional TEMPO-mediated oxidation and a greener approach using a microchannel reactor.[1]

Protocol 1: Traditional TEMPO Reaction with NaClO

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 to 5 °C.

-

Slowly add a pre-mixed solution of KHCO₃ (104 g) and NaClO (86 g, 12% water solution) in water (389 mL) to the reaction mixture.

-

Stir the mixture for 30 minutes.

-

Quench the reaction with a 15% aqueous solution of sodium thiosulfate (B1220275) (100 mL).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then remove the solvent under vacuum to yield the final product.

Protocol 2: Microchannel Reactor with TEMPO-H₂O₂ System

-

In a premixed reactor A, combine tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), and CH₂Cl₂ (120 mL).

-

Pump the solution from reactor A into a micro-channel reactor at a speed of 6.5 g/min .

-

Simultaneously, pump a 30% H₂O₂ solution into the micro-channel reactor at a speed of 4.5 g/min . The residence time in the reactor is 30 seconds.

-

Upon completion of the reaction, pump the mixture into an oil-water separator for 20 minutes to isolate the product.

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Procedure: Dissolve a small amount of the sample in CDCl₃ and acquire the proton NMR spectrum.

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | s | 4H | -CH₂-CO-CH₂- |

| 1.48 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shift for the azetidine ring protons can vary slightly. A publication reports the methylene (B1212753) protons of the azetidine ring in the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, as multiplets at δ 3.76-3.78 ppm and δ 4.08-4.10 ppm.[1]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~205 | C=O |

| ~80 | -C (CH₃)₃ |

| ~60 | -C H₂-CO-C H₂- |

| ~28 | -C(C H₃)₃ |

Note: These are approximate values and may vary depending on experimental conditions.

FT-IR Spectroscopy

Experimental Protocol:

A standard method for obtaining an IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

-

Mix a small amount of the sample with dry KBr powder.

-

Press the mixture into a thin, transparent pellet.

-

Obtain the IR spectrum using an FT-IR spectrometer.

Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750 | C=O (ketone) |

| ~1690 | C=O (carbamate) |

| ~1160 | C-O (carbamate) |

Note: These are approximate values. A patent for the synthesis of Baricitinib reports IR peaks for a downstream intermediate at 2257 cm⁻¹ (C≡N) and 1729 cm⁻¹ (C=O).[5]

Mass Spectrometry

Experimental Protocol:

Mass spectral data can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). For GC-MS, derivatization may be required to improve volatility.

Expected Mass Spectrum Data (ESI-MS):

| m/z | Assignment |

| 172.09 | [M+H]⁺ |

| 116.07 | [M - C₄H₈ + H]⁺ |

| 72.04 | [M - Boc + 2H]⁺ |

Role in Pharmaceutical Synthesis: The Baricitinib Pathway

A primary application of this compound is as a crucial intermediate in the synthesis of Baricitinib, a JAK inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[1][6] The azetidine ring provides a versatile scaffold for building the complex molecular architecture of the final drug molecule.

The synthesis of Baricitinib from this compound involves several key steps, including a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by deprotection of the Boc group and subsequent sulfonylation and coupling reactions.[7]

Visualized Workflows and Pathways

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Role in the Synthesis of a Baricitinib Intermediate

Caption: Pathway to a key Baricitinib intermediate.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 4. This compound | CAS 398489-26-4 [matrix-fine-chemicals.com]

- 5. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

N-Boc-3-azetidinone: A Comprehensive Technical Guide for Researchers

Introduction: N-Boc-3-azetidinone, also known as tert-butyl 3-oxoazetidine-1-carboxylate, is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its strained four-membered ring and versatile ketone functionality make it a valuable precursor for synthesizing a wide array of complex molecules, particularly substituted azetidines.[3] This guide provides an in-depth overview of its chemical characteristics, experimental protocols, and applications for researchers, scientists, and drug development professionals. The strategic importance of N-Boc-3-azetidinone lies in its role as a key intermediate for various therapeutic agents, including Janus kinase (JAK) inhibitors, HCV protease inhibitors, and novel antibacterial compounds.[1][2]

Core Chemical Characteristics

The fundamental properties of N-Boc-3-azetidinone are summarized below, providing a quantitative baseline for its use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₃ | [4][5] |

| Molecular Weight | 171.19 g/mol | [4][5] |

| CAS Number | 398489-26-4 | [4][5] |

| Appearance | White to light brown crystalline powder or solid | [1][6] |

| Melting Point | 47-51 °C | [5][7] |

| Boiling Point | 251.3 ± 33.0 °C (Predicted) | [1] |

| Density | 1.174 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 101.7 °C (215.1 °F) | [7] |

Spectral and Structural Identifiers

Structural confirmation of N-Boc-3-azetidinone relies on various spectroscopic and structural identifiers.

| Identifier Type | Identifier | Source(s) |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)C1 | [4] |

| InChI | 1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 | [4] |

| InChI Key | VMKIXWAFFVLJCK-UHFFFAOYSA-N | [4] |

| ¹H NMR | Available | [8] |

| ¹³C NMR | Available | [9] |

| IR Spectrum | Conforms to structure | [6] |

| Mass Spectrometry | Available | [9] |

Solubility Profile

The solubility of N-Boc-3-azetidinone is a critical parameter for reaction and purification protocols.

| Solvent | Solubility | Source(s) |

| Chloroform | Sparingly soluble | [1] |

| Dichloromethane | Slightly soluble | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of N-Boc-3-azetidinone are presented below.

Protocol 1: Synthesis of N-Boc-3-azetidinone via Swern Oxidation

The most common laboratory-scale synthesis involves the oxidation of N-Boc-3-hydroxyazetidine.[2] The Swern oxidation is a reliable method for this transformation.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.

-

A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -65 °C. The resulting mixture is stirred for 30 minutes.

-

Triethylamine (5.0 equivalents) is added slowly to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield N-Boc-3-azetidinone as a white to off-white solid.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

N-Boc-3-azetidinone readily undergoes olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce exocyclic double bonds, a key step in synthesizing various derivatives.[10]

Materials:

-

N-Boc-3-azetidinone

-

Triethyl phosphonoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (B52724) (ACN), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous acetonitrile, add DBU (1.1 equivalents) at room temperature under an inert atmosphere. Stir the mixture for 30 minutes.

-

Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Heat the reaction mixture to 65 °C and stir for 4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, methyl (N-Boc-azetidin-3-ylidene)acetate, is purified by silica gel chromatography.

Safety and Handling

N-Boc-3-azetidinone is associated with several hazards and requires careful handling in a laboratory setting.

| Hazard Type | GHS Classification and Statements | Source(s) |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [7] |

| Signal Word | Danger | [7][11] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [4][7][11] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P352, P305+P351+P338+P310 | [7][12] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 type dust mask | [7] |

| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended). Moisture sensitive. | [1] |

References

- 1. 1-Boc-3-azetidinone CAS#: 398489-26-4 [m.chemicalbook.com]

- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-azetidinone 97 398489-26-4 [sigmaaldrich.com]

- 6. 1-BOC-3-Azetidinone, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 1-Boc-3-azetidinone 97 398489-26-4 [sigmaaldrich.com]

- 8. 1-Boc-3-azetidinone(398489-26-4) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: An In-depth Analysis of CAS 398489-26-4 and the Associated Research Compound GSK583

Introduction: This technical guide provides a detailed overview of the physical and chemical properties, experimental protocols, and biological activities associated with the compound registered under CAS number 398489-26-4. Initial research indicates that this CAS number corresponds to the chemical intermediate 1-Boc-3-azetidinone. However, the request for in-depth information on signaling pathways and drug development applications strongly suggests a possible interest in a different, well-characterized research molecule, GSK583 (CAS 1346547-00-9), a potent RIPK2 inhibitor. To provide a comprehensive resource, this document will first detail the properties of 1-Boc-3-azetidinone (CAS 398489-26-4) and then provide an in-depth guide on GSK583, which aligns with the advanced biological and pharmacological data requirements.

Part 1: CAS 398489-26-4 (1-Boc-3-azetidinone)

1-Boc-3-azetidinone is a chemical intermediate primarily used in organic synthesis. It serves as a building block for creating more complex molecules, particularly in the development of pharmaceutical compounds.[1][2]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 1-Boc-3-azetidinone.

Table 1: Chemical Identifiers

| Property | Value | Reference |

| Chemical Name | tert-Butyl 3-oxoazetidine-1-carboxylate | [3][4] |

| Synonyms | 1-Boc-3-azetidinone, N-Boc-Azetidin-3-one | [3][5] |

| Molecular Formula | C₈H₁₃NO₃ | [3][6] |

| Molecular Weight | 171.19 g/mol | [4][6] |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)C1 | [6][7] |

| InChIKey | VMKIXWAFFVLJCK-UHFFFAOYSA-N | [3][6] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical Form | Crystalline Powder, Solid | [3][8] |

| Color | White to off-white | [3][8] |

| Melting Point | 47-54 °C | [6][7][9] |

| Boiling Point | 251.3±33.0 °C (Predicted) | [3][9] |

| Density | 1.174±0.06 g/cm³ (Predicted) | [3][9] |

| Flash Point | 101.7 °C (215.1 °F) | [6] |

| Solubility | Chloroform (Sparingly), Dichloromethane (Slightly) | [3] |

Experimental Protocols

As a stable chemical intermediate, the primary "protocols" associated with 1-Boc-3-azetidinone relate to its synthesis. One common method involves the oxidation of the hydroxyl group on an azetidine (B1206935) ring to a ketone. For example, 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester is dissolved in a solution of ethanedioyl chloride and dichloromethane, followed by the addition of DMSO and triethylamine (B128534) and stirring at room temperature for approximately 15 hours to yield the final product.[3]

Signaling Pathways and Logical Relationships

Being a synthetic building block, 1-Boc-3-azetidinone is not directly involved in biological signaling pathways. Its relevance lies in its utility for constructing larger, biologically active molecules.

Caption: Role of 1-Boc-3-azetidinone as a chemical intermediate.

Part 2: GSK583 (CAS 1346547-00-9)

GSK583 is a highly potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[10][11] It has been extensively used as a tool compound to investigate the role of RIPK2 in inflammatory diseases.[11][12] While it showed promise, it was not progressed as a clinical drug candidate due to off-target effects on the hERG channel and Cyp3A4, as well as a suboptimal pharmacokinetic profile.[13][14]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of GSK583.

Table 3: Chemical Identifiers

| Property | Value | Reference |

| Chemical Name | 6-[(1,1-Dimethylethyl)sulfonyl]-N-(5-fluoro-1H-indazol-3-yl)-4-quinolinamine | [15] |

| Synonyms | GSK-583 | [16] |

| Molecular Formula | C₂₀H₁₉FN₄O₂S | [13][15] |

| Molecular Weight | 398.45 g/mol | [13][15] |

| SMILES | CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | [13] |

| InChI Key | XLOGLWKOHPIJLV-UHFFFAOYSA-N |

Table 4: In Vitro Biological Activity

| Target/Assay | IC₅₀ Value | Reference |

| Human RIPK2 Kinase | 5 nM | [10][13] |

| Rat RIPK2 Kinase | 2 nM | [15] |

| RIPK3 Kinase | 16 nM | [13][17] |

| MDP-stimulated TNFα production (human monocytes) | 8 nM | [10][13] |

| MDP-stimulated TNFα production (human whole blood) | 237 nM | [10][18] |

| TNF-α and IL-6 production (human explant cultures) | ~200 nM | [10][13] |

| hERG channel | 7.45 µM | [17][19] |

| Cyp3A4 | 5 µM | [17] |

Table 5: Solubility

| Solvent | Solubility | Reference |

| DMSO | ≥ 45 mg/mL (112.94 mM) | [15][20] |

| Ethanol | ~28 mg/mL (70.27 mM) | [13][21] |

| Water | Insoluble | [13][21] |

Table 6: In Vivo Pharmacokinetics

| Parameter | Species | Value | Reference |

| Clearance | Rat, Mouse | Low | [13][20] |

| Volume of Distribution | Rat, Mouse | Moderate | [13][20] |

| Oral Bioavailability | Rat, Mouse | Moderate | [13][20] |

Signaling Pathway

GSK583 is a specific inhibitor of RIPK2, a key kinase in the signaling pathway downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[22][23] These receptors detect bacterial peptidoglycans, and upon activation, recruit RIPK2.[23] RIPK2 then undergoes ubiquitination, which serves as a scaffold to activate downstream pathways, primarily NF-κB and MAPK, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[22][24] GSK583 acts as an ATP-competitive inhibitor, binding to the kinase domain of RIPK2 and preventing its activation, thereby blocking the entire downstream inflammatory cascade.[24]

Caption: GSK583 inhibits the NOD2-RIPK2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving GSK583 are described below.

1. RIPK2 Fluorescent Polarization (FP) Binding Assay

-

Objective: To quantify the binding affinity of test compounds to the ATP binding pocket of RIPK2 kinase.

-

Principle: This is a competitive binding assay. A fluorescently labeled ligand that binds to the RIPK2 ATP pocket is used. When the fluorescent ligand is bound to the larger RIPK2 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When a test compound (like GSK583) displaces the fluorescent ligand, the small, displaced ligand tumbles rapidly, leading to a decrease in fluorescence polarization.

-

Methodology:

-

Full-length, tagged RIPK2 is purified from a baculovirus expression system.[10][20]

-

The assay is performed in a buffer solution, typically 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[10][20]

-

Test compounds are serially diluted in 100% DMSO and dispensed into multi-well plates (e.g., 100 nL per well).[20]

-

A solution of RIPK2 enzyme is added to the wells containing the test compounds and incubated.[20]

-

A solution of the fluorescently labeled ATP-competitive ligand is then added to all wells. The final concentration of the enzyme is typically twice its apparent K_D, and the fluorescent ligand is used at a concentration of 5 nM.[10][20]

-

The plate is incubated at room temperature for at least 10 minutes to allow the binding to reach equilibrium.[20]

-

Fluorescence polarization is measured using a suitable plate reader.

-

Data is normalized to controls, and IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[20]

-

2. Cellular Selectivity Assay in Primary Human Monocytes

-

Objective: To determine if GSK583 selectively inhibits RIPK2-dependent signaling pathways versus other inflammatory pathways.

-

Methodology:

-

Primary human monocytes are isolated from whole blood.

-

Cells are pre-treated with various concentrations of GSK583 (or vehicle control) for 30 minutes.[13][20]

-

Following pre-treatment, the cells are stimulated for 6 hours with specific ligands to activate different signaling pathways:[13][17]

-

NOD1 (RIPK2-dependent): iE-DAP

-

NOD2 (RIPK2-dependent): Muramyl dipeptide (MDP)

-

TLR2 (RIPK2-independent): Pam2Csk4

-

TLR4 (RIPK2-independent): Lipopolysaccharide (LPS)

-

IL-1R (RIPK2-independent): IL-1β

-

TNFR (RIPK2-independent): TNFα

-

-

After the stimulation period, the cell culture supernatant is collected.

-

The concentration of pro-inflammatory cytokines (e.g., TNFα for NOD2/TLR/IL-1R stimulation, IL-8 for NOD1 stimulation) in the supernatant is measured using an immunoassay (e.g., ELISA or MSD platform).[10][13][20]

-

The percent inhibition of cytokine release is calculated for each concentration of GSK583, and IC₅₀ values are determined. Complete inhibition is expected for NOD1/NOD2 pathways, with little to no inhibition for TLR and cytokine receptor pathways.[13]

-

Caption: Workflow for the cellular selectivity assay.

References

- 1. Boc-3-azetidinone (398489-26-4) at Nordmann - nordmann.global [nordmann.global]

- 2. CAS 398489-26-4: this compound [cymitquimica.com]

- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 4. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(tert-Butoxycarbonyl)-3-azetidinone | 398489-26-4 | TCI AMERICA [tcichemicals.com]

- 6. 1-Boc-3-アゼチジノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-BOC-3-Azetidinone, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 398489-26-4 | CAS DataBase [m.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GSK583 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rndsystems.com [rndsystems.com]

- 16. GSK583 | RIPK2 抑制剂 | MCE [medchemexpress.cn]

- 17. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]

- 18. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. GSK583 | RIP kinase | TargetMol [targetmol.com]

- 21. selleck.co.jp [selleck.co.jp]

- 22. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 23. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

Technical Guide: Spectral Analysis of tert-Butyl 3-oxoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-Butyl 3-oxoazetidine-1-carboxylate (CAS No. 398489-26-4), a key intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor Baricitinib (B560044).[1][2] This document details Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| CDCl₃ | 4.51–4.55 | m | 1H | CH | [3] |

| 4.08–4.10 | m | 2H | CH₂ | [3] | |

| 3.76–3.78 | m | 2H | CH₂ | [3] | |

| 1.40 | s | 9H | C(CH₃)₃ | [3] | |

| DMSO-d₆ | 4.66 | s | 4H | Azetidine ring CH₂ | [4] |

| 1.4 | s | 9H | C(CH₃)₃ | [4] |

Table 2: ¹³C NMR Spectral Data

While specific peak data is not detailed in the provided search results, ¹³C NMR spectra are available from various commercial suppliers. The structure and purity of the compound are typically confirmed by both NMR and LC-MS.[5]

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z | Ion | Reference |

| ESI | 293.1 | [M+1]⁺ | [6] |

Note: The provided ESI-MS data appears to be for a different, related compound from the synthesis described in the source and not for this compound itself, which has a molecular weight of 171.19 g/mol .[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound.

Instrumentation: A Bruker AV-400 spectrometer (400 MHz) or equivalent is typically used.[3]

Sample Preparation:

-

Dissolve a small amount of this compound in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are expressed in parts per million (ppm) downfield from TMS.[3]

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for purification purposes.

Instrumentation: An Agilent HPLC system or equivalent, often coupled with a UV detector (e.g., at 254 nm), is commonly used.[6][8]

Methodology (General Reverse-Phase):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solvent (e.g., water with a modifier like formic acid or trifluoroacetic acid) is common.

-

Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase, and filter it to remove any particulate matter.

-

Analysis: Inject the sample onto the column. The purity is determined by the relative area of the main peak. Purity is often required to be >95-98%.[2][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound and to identify impurities.

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

-

The compound is first separated using an HPLC method similar to the one described above.

-

The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

-

The mass spectrometer is set to scan for a mass range that includes the expected molecular weight of this compound (171.19 g/mol ).[7]

-

The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion (e.g., [M+H]⁺ or [M+Na]⁺). The structure and purity of the compound are typically confirmed using this method.[5]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 398489-26-4 - iChemical [ichemical.com]

- 5. This compound, CasNo.398489-26-4 Shaanxi Mingqi Chemical Co., Ltd China (Mainland) [mingqichem.lookchem.com]

- 6. This compound | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]

- 7. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Core Mechanism of Action of 1-Boc-3-azetidinone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-azetidinone, a strained four-membered N-heterocycle protected with a tert-butyloxycarbonyl (Boc) group, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining the ring strain of the azetidine (B1206935) core with a reactive ketone functionality, make it a versatile precursor for the synthesis of a diverse array of complex molecules, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of 1-Boc-3-azetidinone in several key synthetic transformations, supported by experimental protocols and quantitative data. The strategic importance of this reagent lies in its ability to introduce the azetidine motif, a key pharmacophore found in numerous biologically active compounds, including Janus kinase (JAK) inhibitors and HCV protease inhibitors.

Core Reactivity and Mechanism of Action

The synthetic utility of 1-Boc-3-azetidinone is primarily centered around the reactivity of its ketone carbonyl group. The presence of the electron-withdrawing Boc group influences the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The inherent ring strain of the azetidine core also plays a role in its reactivity. The primary mechanisms of action discussed in this guide are:

-

Reductive Amination: Formation of 3-aminoazetidine derivatives.

-

Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of 3-alkylideneazetidines.

-

Nucleophilic Addition of Organometallic Reagents: Creation of tertiary alcohols at the 3-position.

-

Spirocycle Formation: Construction of spirocyclic scaffolds.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of 1-Boc-3-azetidinone, this reaction provides a direct route to valuable 3-aminoazetidine derivatives, which are key components in many pharmaceutical agents.

Mechanism of Action

The reaction proceeds in two main stages:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of 1-Boc-3-azetidinone. This is typically acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an iminium ion.

-

Reduction: The iminium ion is then reduced in situ by a hydride reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), to yield the corresponding 3-aminoazetidine derivative. These reducing agents are favored as they are mild enough not to reduce the ketone starting material directly and are stable in the slightly acidic conditions required for iminium ion formation.

Experimental Protocol: Synthesis of tert-butyl 3-(benzylamino)azetidine-1-carboxylate

-

Materials: 1-Boc-3-azetidinone, benzylamine (B48309), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (B109758) (DCM), acetic acid.

-

Procedure:

-

To a solution of 1-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Quantitative Data

| Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzylamine | NaBH(OAc)₃ | DCM | 85 | [1] |

| Aniline | NaBH(OAc)₃ | DCM | 78 | [1] |

| 4-Methoxyaniline | NaBH(OAc)₃ | DCM | 82 | [1] |

| Cyclopropylamine | NaBH₃CN | MeOH | 75 | [1] |

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis. When applied to 1-Boc-3-azetidinone, it provides an efficient route to 3-alkylideneazetidines, which are versatile intermediates for further functionalization, such as in aza-Michael additions.

Mechanism of Action

The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with a carbonyl compound. The mechanism proceeds as follows:

-

Deprotonation: A base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the phosphonate ester to generate a nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of 1-Boc-3-azetidinone, forming an oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane intermediate collapses, eliminating a phosphate (B84403) ester and forming the desired alkene product. The formation of the stable phosphate byproduct drives the reaction to completion. The stereochemical outcome (E/Z selectivity) of the HWE reaction can often be controlled by the choice of phosphonate reagent and reaction conditions.

Experimental Protocol: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[2]

-

Materials: 1-Boc-3-azetidinone, methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (B95107) (THF).[2]

-

Procedure:

-

To a suspension of NaH (1.02 eq) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) at room temperature.[2]

-

After stirring for 30 minutes, add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.[2]

-

Stir the resulting mixture for 1 hour.[2]

-

Quench the reaction by the addition of water.[2]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the residue by flash column chromatography.[2]

-

Quantitative Data

| Phosphonate Reagent | Base | Solvent | Yield (%) | Reference |

| Methyl 2-(dimethoxyphosphoryl)acetate | NaH | THF | 85 | [2] |

| Triethyl phosphonoacetate | NaH | THF | 82 | [3] |

| (Cyanomethyl)phosphonic acid diethyl ester | K₂CO₃/DBU | MeCN | 75 | [3] |

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to 1-Boc-3-azetidinone provides a straightforward method for the synthesis of 3-substituted-3-hydroxyazetidine derivatives. This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the 3-position of the azetidine ring.

Mechanism of Action

The mechanism is a classic nucleophilic addition to a carbonyl group:

-

Nucleophilic Attack: The highly polarized carbon-metal bond of the organometallic reagent acts as a potent nucleophile. The carbanionic portion of the reagent attacks the electrophilic carbonyl carbon of 1-Boc-3-azetidinone.

-

Alkoxide Formation: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium or lithium alkoxide intermediate.

-

Protonation: The reaction is then quenched with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride) to protonate the alkoxide, yielding the tertiary alcohol product.

Experimental Protocol: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

-

Materials: 1-Boc-3-azetidinone, phenylmagnesium bromide (PhMgBr), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

-

Procedure:

-

To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data

| Organometallic Reagent | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Phenylmagnesium bromide | THF | 92 |[4] | | Methylmagnesium bromide | THF | 88 |[4] | | Vinylmagnesium bromide | THF | 85 |[4] | | n-Butyllithium | THF | 80 |[4] |

Synthesis of Spirocycles

1-Boc-3-azetidinone is an excellent starting material for the construction of spirocyclic systems containing the azetidine ring. These scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures.

Mechanism of Action: Example of Spiro-oxazolidinone Formation

One common approach to spirocycles involves the reaction of 1-Boc-3-azetidinone with a nucleophile that can subsequently cyclize. For example, reaction with an isocyanate in the presence of a base can lead to a spiro-oxazolidinone.

-

Nucleophilic Attack and Cyclization: A nucleophile, such as an amine, can first undergo reductive amination with 1-Boc-3-azetidinone as described previously. The resulting 3-aminoazetidine derivative can then be treated with a reagent like phosgene (B1210022) or a chloroformate to form an intermediate that cyclizes to form a spiro-oxazolidinone.

-

Alternative [2+2] Cycloaddition Routes: While not directly involving 1-Boc-3-azetidinone as the starting ketone, it is a precursor to imines that can undergo [2+2] cycloadditions with ketenes to form spiro-β-lactams.[5]

Due to the complexity and multi-step nature of many spirocycle syntheses, a generalized mechanism is less illustrative than a specific synthetic workflow.

Experimental Protocol: Synthesis of a Spiro-azetidine-oxazolidinone Derivative

-

Materials: 1-Boc-3-azetidinone, 2-aminoethanol, sodium triacetoxyborohydride, dichloromethane, triphosgene (B27547), triethylamine (B128534).

-

Procedure:

-

Perform a reductive amination between 1-Boc-3-azetidinone (1.0 eq) and 2-aminoethanol (1.1 eq) using NaBH(OAc)₃ in DCM to afford tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate.

-

To a solution of the resulting amino alcohol (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C, add a solution of triphosgene (0.4 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data

| Spirocycle Type | Key Reagents | Overall Yield (%) | Reference |

| Spiro-oxazolidinone | 2-Aminoethanol, Triphosgene | 65 (two steps) | [6] |

| Spiro-hydantoin | Amino acid ester, Isocyanate | 58 (multi-step) | [6] |

| Spiro-β-lactam | (from azetidinylidene) Ketenes | 70-80 | [5] |

Conclusion

1-Boc-3-azetidinone is a highly valuable and versatile building block in organic synthesis. Its core reactivity, centered on the ketone functionality, allows for a range of transformations including reductive amination, olefination, and nucleophilic additions. These reactions provide efficient access to a wide variety of substituted azetidines, including chiral derivatives and complex spirocyclic systems. The Boc protecting group plays a crucial role in moderating the reactivity of the azetidine nitrogen and can be readily removed under acidic conditions, allowing for further functionalization. The methodologies presented in this guide highlight the strategic importance of 1-Boc-3-azetidinone for the synthesis of novel chemical entities with significant potential in drug discovery and development. The continued exploration of the reactivity of this strained ketone will undoubtedly lead to the discovery of new and innovative synthetic methods.

References

- 1. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. benchchem.com [benchchem.com]

- 4. Methods for the Synthesis of Substituted Azetines [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Biological Activity of N-Boc-3-azetidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidinone scaffold, a four-membered lactam ring, is a cornerstone in medicinal chemistry, most notably as the core structural component of β-lactam antibiotics. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, specifically in N-Boc-3-azetidinone, has opened new avenues for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of N-Boc-3-azetidinone derivatives, with a focus on their anticancer and antimicrobial properties. This document details quantitative biological data, in-depth experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Anticancer Activity of N-Boc-3-azetidinone Derivatives

N-Boc-3-azetidinone derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival, such as tubulin polymerization and key signaling pathways.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various N-Boc-3-azetidinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Putative Mechanism of Action | Reference(s) |

| Azetidine-based STAT3 Inhibitors (e.g., H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [1] |

| cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one | SiHa (Cervical Cancer) | 0.1 | Induction of apoptosis, cytoskeleton disruption | [2] |

| B16F10 (Melanoma) | 1.2 | Induction of apoptosis, cytoskeleton disruption | [2] | |

| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | MCF-7 (Breast Cancer) | 0.01 | Tubulin polymerization inhibition | [3] |

| HT-29 (Colon Cancer) | 0.003 | Tubulin polymerization inhibition | [3] |

Signaling Pathways in Anticancer Activity

Tubulin Polymerization Inhibition:

A significant mechanism of action for several anticancer N-Boc-3-azetidinone derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] These derivatives often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][6]

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and discovery of new antiproliferative 1,2,4-triazin-3(2H)-ones as tubulin polymerization inhibitors targeting colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to tert-Butyl 3-oxoazetidine-1-carboxylate

Introduction: tert-Butyl 3-oxoazetidine-1-carboxylate, also known as N-Boc-3-azetidinone, is a pivotal synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique strained four-membered ring structure, combined with the presence of a reactive ketone functionality and a protecting tert-butoxycarbonyl (Boc) group, makes it a versatile scaffold for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive resource.

Physicochemical Properties

This compound is a white to off-white crystalline powder that is stable under typical storage conditions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 398489-26-4 | |

| Molecular Formula | C₈H₁₃NO₃ | |

| Molecular Weight | 171.19 g/mol | |

| Melting Point | 49-52 °C | |

| Boiling Point | 251.3 ± 33.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Appearance | Off-white crystals | |

| Purity | ≥98.0% |

Synthesis of this compound

The most common and efficient route to this compound involves the oxidation of its precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This precursor is typically synthesized from 1-benzylazetidin-3-ol (B1275582) through a debenzylation followed by N-Boc protection. Several oxidation methods have been reported, with TEMPO-mediated and Swern oxidations being the most prevalent. A green and facile synthesis utilizing a TEMPO-H₂O₂ system in a microchannel reactor has also been developed, offering an environmentally friendly and scalable approach.

Navigating the Stability of N-Boc-3-azetidinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-3-azetidinone, a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this reagent is paramount to ensuring its integrity and the success of synthetic endeavors. While specific quantitative stability data for N-Boc-3-azetidinone is not extensively available in the public domain, this document synthesizes established chemical principles of its core structures—the Boc-protecting group and the azetidinone ring—to provide a robust framework for its handling and storage.

Core Concepts: Understanding the Inherent Stability Factors

N-Boc-3-azetidinone's stability is primarily dictated by the interplay of two key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the strained four-membered azetidinone ring.

The Boc group is well-known for its stability under basic and nucleophilic conditions, making it a versatile protecting group in multi-step syntheses. However, it is readily cleaved under acidic conditions.[1][2] High temperatures can also lead to the thermal deprotection of the Boc group.[3]

The azetidinone ring , a β-lactam, possesses inherent ring strain which makes it susceptible to nucleophilic attack, particularly at the carbonyl carbon.[4][5] This reactivity can be exacerbated under both acidic and basic conditions, leading to ring-opening hydrolysis.[6][7][8]

Recommended Storage and Handling

To maintain the integrity of N-Boc-3-azetidinone, adherence to appropriate storage and handling protocols is crucial. The following conditions are recommended based on supplier safety data sheets and the compound's chemical nature.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic decomposition. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent degradation from atmospheric moisture and oxygen. |

| Moisture | Store in a dry environment | The compound is moisture-sensitive, and hydrolysis of either the Boc group (under acidic trace) or the lactam ring can occur. |

| Light | Protect from light | While specific photostability data is unavailable, it is a general good practice for complex organic molecules. |

Table 1: Recommended Storage Conditions for N-Boc-3-azetidinone

Potential Degradation Pathways

While specific degradation studies for N-Boc-3-azetidinone are not publicly documented, potential degradation pathways can be inferred from the known reactivity of its constituent functional groups. These pathways are critical to consider when designing experiments and interpreting analytical data.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Safety and Hazards of tert-Butyl 3-oxoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for tert-Butyl 3-oxoazetidine-1-carboxylate (CAS No. 398489-26-4). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of the potential risks and handling precautions necessary for laboratory and industrial settings.

Chemical and Physical Properties

This compound, also known as N-Boc-3-azetidinone, is a key intermediate in the synthesis of various pharmaceutical compounds, notably in the production of Baricitinib, a Janus kinase (JAK) inhibitor used for treating autoimmune conditions.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol [2] |

| Appearance | White to off-white crystalline powder[3] or crystals[1] |

| Melting Point | 47-51 °C[3][4] / 49-52°C[1] |

| Boiling Point | 251.3 ± 33.0 °C at 760 mmHg[1][3] |

| Density | 1.174 ± 0.06 g/cm³[3] / ~1.2 ± 0.1 g/cm³[1] |

| Flash Point | 101 °C[4] / 102 °C[3] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Dichloromethane.[3] Water solubility: Ca. 18,000 mg/L at 19.6 °C.[5] |

| Storage Temperature | 2-8°C under an inert atmosphere.[3] |

| Sensitivity | Moisture sensitive, Stench.[3][6] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are summarized in the following table.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage.[2][4][5][7] / H319: Causes serious eye irritation.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][4][5] |

The signal word for this chemical is Danger or Warning .[5][6][7]

Toxicological Data

The available quantitative toxicological data for this compound is limited. The primary reported value is for acute oral toxicity.

| Endpoint | Species | Route | Value |

| LD50 | Rat (female) | Oral | ca. 2500 mg/kg bw[5] |

Experimental Protocols

Detailed experimental reports for the toxicological assessment of this compound are not publicly available. However, the hazard classifications suggest that the toxicological properties have been evaluated according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of the likely methodologies used.

Acute Oral Toxicity

The reported LD50 value suggests a study following a protocol similar to OECD Test Guideline 423 (Acute Toxic Class Method) .[4][6][8] This method is a stepwise procedure using a small number of animals (typically rats, and often only females) at each step.[6] The substance is administered orally at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[9] The presence or absence of mortality in the animals dosed at one step determines the next step, i.e., whether to dose at a higher or lower level.[6] Animals are observed for a period of 14 days for signs of toxicity and mortality.[10] This method allows for the classification of a substance into a GHS category based on a minimal number of animal subjects.[6]

Skin Irritation

The "Causes skin irritation" classification indicates that the substance has been tested for its potential to cause reversible inflammatory changes to the skin. Modern approaches to skin irritation testing prioritize in vitro methods over traditional animal testing. A likely methodology would be the use of a reconstructed human epidermis (RhE) model, following OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) . In this test, the chemical is applied topically to the surface of the RhE tissue. After a defined exposure period, the tissue viability is measured, typically using an MTT assay. A reduction in tissue viability below a certain threshold indicates that the substance is an irritant.

Serious Eye Damage/Eye Irritation

The classification "Causes serious eye damage" suggests that the substance can cause irreversible damage to the eye. Similar to skin irritation, there is a strong push to replace in vivo eye irritation tests (like the Draize test) with in vitro alternatives. The OECD has established several guidelines for in vitro eye hazard assessment , such as TG 491 and TG 492. These methods often use reconstructed human cornea-like epithelium (RhCE) models or other systems like the Bovine Corneal Opacity and Permeability (BCOP) test. These tests evaluate the potential of a chemical to cause cytotoxicity, tissue damage, and opacity, which are indicators of its potential to cause serious eye damage or irritation.

Visualized Workflows and Relationships

Hazard and Personal Protective Equipment (PPE) Logic

The following diagram illustrates the logical workflow from the identified hazards of this compound to the selection of appropriate personal protective equipment.

Caption: Logical workflow from hazard identification to PPE selection.

Conceptual Diagram of Potential Biological Effects

This diagram provides a conceptual overview of the potential cellular and physiological responses to exposure to this compound, based on its hazard classifications. This is a generalized representation and not based on specific mechanistic studies of this compound.

Caption: Conceptual overview of potential biological effects.

Handling and Storage Recommendations

To mitigate the risks associated with this compound, the following handling and storage procedures are recommended:

-

Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood to minimize inhalation exposure.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[5][6]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[6][8]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[6]

-

-

Hygiene Measures : Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is recommended to store under an inert atmosphere due to its moisture sensitivity.[3][6]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection, to avoid dust formation and inhalation.[5][8]

-

Containment and Cleaning : Sweep up the spilled material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.

-

Environmental Precautions : Prevent the material from entering drains or waterways.[8]

Conclusion

This compound is a valuable chemical intermediate with defined hazards that require careful management. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to ensure safe handling and minimize exposure risks. While detailed experimental data for this specific compound is not widely available, the established GHS classifications provide a clear framework for implementing necessary safety precautions.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.nl [fishersci.nl]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. echemi.com [echemi.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nite.go.jp [nite.go.jp]

Synonyms for tert-Butyl 3-oxoazetidine-1-carboxylate

An In-depth Technical Guide on tert-Butyl 3-oxoazetidine-1-carboxylate

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. The document covers the compound's nomenclature, chemical and physical properties, detailed synthesis protocols, and its application in the creation of therapeutic agents.

Nomenclature and Synonyms